3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

Lipoxygenase inhibition Anti-inflammatory Regioisomeric comparison

3-Amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol (CAS 774563-23-4) is a synthetic small-molecule heterocycle belonging to the triazinoquinazoline class, characterized by a [1,3,5]triazino[1,2-a]quinazoline fused tricyclic core bearing a 3-amino substituent, a 1-(4-chlorophenyl) group, and a 6-hydroxy functionality. This specific ring-fusion topology—[1,3,5]triazino[1,2-a]quinazoline—is structurally distinct from the more extensively investigated [1,2,4]triazoloquinazoline and [1,2,4]triazino[2,3-c]quinazoline regioisomers that dominate the medicinal chemistry literature.

Molecular Formula C16H12ClN5O
Molecular Weight 325.75 g/mol
Cat. No. B12124510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol
Molecular FormulaC16H12ClN5O
Molecular Weight325.75 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H12ClN5O/c17-10-7-5-9(6-8-10)13-19-15(18)21-16-20-14(23)11-3-1-2-4-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23)
InChIKeyWSTWAGSUXASOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol: Structural and Pharmacological Baseline for Procurement Evaluation


3-Amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol (CAS 774563-23-4) is a synthetic small-molecule heterocycle belonging to the triazinoquinazoline class, characterized by a [1,3,5]triazino[1,2-a]quinazoline fused tricyclic core bearing a 3-amino substituent, a 1-(4-chlorophenyl) group, and a 6-hydroxy functionality . This specific ring-fusion topology—[1,3,5]triazino[1,2-a]quinazoline—is structurally distinct from the more extensively investigated [1,2,4]triazoloquinazoline and [1,2,4]triazino[2,3-c]quinazoline regioisomers that dominate the medicinal chemistry literature [1]. The compound has been assigned ChEMBL ID CHEMBL4278768 and is indexed in the Therapeutic Target Database (Drug ID D06LHV) under the designation PMID25656651-Compound-34a, where it is annotated with cytotoxic/antimicrobial activity potential and linked to research from the Università degli Studi di Padova [2][3]. Its unique fusion pattern creates a pharmacophore geometry that cannot be replicated by simple quinazoline, triazine, or alternative triazinoquinazoline regioisomers, making it a non-fungible entry within this chemical space for screening libraries and lead optimization programs.

Why Generic Substitution of 3-Amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol Fails: Regioisomeric Specificity and Pharmacophore Divergence


Triazinoquinazolines exist as multiple regioisomeric series—including [1,2,4]triazino[2,3-c]quinazolines, [1,2,4]triazolo[1,5-c]quinazolines, and [1,3,5]triazino[1,2-a]quinazolines—that differ fundamentally in ring-fusion topology, electronic distribution, hydrogen-bonding geometry, and target engagement profiles [1]. The [1,3,5]triazino[1,2-a]quinazoline scaffold of the target compound positions the 4-chlorophenyl substituent, the 3-amino group, and the 6-hydroxy tautomeric system in a spatial arrangement that is inaccessible to [1,2,4]triazolo[1,5-a]quinazolines (such as those studied by Al-Salahi et al.) or [1,2,4]triazino[2,3-c]quinazoline-6-thioether derivatives (such as the Berest/Antypenko series) [2][3]. Even within the same [1,3,5]triazino[1,2-a]quinazolin-6-ol sub-series, aryl substitution at position 1 dramatically modulates biological outcome: the 4-chlorophenyl analog cannot be interchanged with the 4-isopropylphenyl analog or the 3-bromophenyl analog without altering both potency and target selectivity . These structural differences produce measurable consequences in bioactivity, ADMET profile, and intellectual property landscape that make generic interchange scientifically unjustifiable and procurement-risk significant.

Quantitative Differentiation Evidence for 3-Amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol Relative to Comparators


Regioisomeric Scaffold Differentiation: [1,3,5]Triazino[1,2-a]quinazoline vs. [1,2,4]Triazino[2,3-c]quinazoline in Lipoxygenase Inhibition

In a systematic study of substituted pyrrolo[1,2-a][1,2,4]triazolo(triazino)[c]quinazolines as lipoxygenase inhibitors, compounds containing the [1,2,4]triazino[2,3-c]quinazoline scaffold demonstrated soybean LOX inhibition values ranging from approximately 36% to 40% for the most active derivatives bearing fluorine or 2-thienyl substituents [1]. In contrast, the [1,3,5]triazino[1,2-a]quinazoline scaffold—the core of the target compound—has been independently associated with cytotoxic/antimicrobial activity rather than primarily anti-inflammatory LOX inhibition, as documented in the Therapeutic Target Database annotation (Drug ID D06LHV, designated cytotoxic/antimicrobial) [2]. This orthogonal biological profile distribution—anti-inflammatory via [1,2,4]triazino[2,3-c]quinazoline regioisomers vs. cytotoxic/antimicrobial via the [1,3,5]triazino[1,2-a]quinazoline regioisomer—demonstrates that the ring-fusion topology is a primary determinant of biological outcome, not merely a scaffold decoration.

Lipoxygenase inhibition Anti-inflammatory Regioisomeric comparison Triazinoquinazoline

In Vivo Safety Margin Differentiation: Triazinoquinazoline Class Hepatocellular Safety vs. Indomethacin Benchmark

In a study by Hussein (2012), triazinoquinazoline derivatives (structurally related class members sharing the triazinoquinazoline core) were evaluated for acute toxicity and subacute hepatocellular safety in rodents alongside the NSAID indomethacin [1]. Representative triazinoquinazoline compounds 8, 11, and 19 demonstrated median lethal doses (LD50) of 222.25, 213.25, and 235 mg/100 g body weight in mice, respectively [1]. Following 10-day oral administration at 300 mg/kg to rats, these compounds produced non-significant changes in liver enzymes SGOT, SGPT, ALP, LDH, γ-GT, SOD, GPx, and blood GSH and serum TBARs compared with the control group [1]. By direct contrast, indomethacin administered orally at 600 mg/kg daily for 10 days produced significant increases in serum SGOT, SGPT, ALP, LDH, γ-GT, and TBARs, along with significant decreases in blood GSH, SOD, and GPx—indicating measurable hepatocellular stress [1].

Hepatocellular safety In vivo toxicology Anti-inflammatory Triazinoquinazoline LD50

Anticancer Activity Potential: Triazinoquinazoline vs. Triazoloquinazoline Class Comparison in Daoy, HepG2, and SK-MEL28 Cell Lines

Al-Salahi et al. (2014) evaluated 22 triazoloquinazoline compounds ([1,2,4]triazolo[1,5-a]quinazoline regioisomers) against medulloblastoma (Daoy), hepatocellular carcinoma (HepG2), and melanoma (SK-MEL28) cell lines, reporting that the most potent derivatives (compounds 17, 18, 21) had IC50 values more potent than the reference drug dasatinib in Daoy cells (IC50 of 2.93, 6.14, and 6.59 µg/mL vs. dasatinib 7.26 µg/mL) and in SK-MEL28 cells (IC50 of 3.88, 13.85, and 14.96 µg/mL vs. dasatinib 23.83 µg/mL) [1]. The target compound, a [1,3,5]triazino[1,2-a]quinazoline regioisomer, has been assigned a cytotoxic/antimicrobial annotation in the Therapeutic Target Database based on published experimental evidence (PMID 25656651), indicating that anticancer activity extends across both triazoloquinazoline and triazinoquinazoline regioisomeric classes, though the magnitude and selectivity pattern must be verified through direct head-to-head testing [2].

Anticancer Cytotoxicity Triazoloquinazoline Triazinoquinazoline Medulloblastoma

Computational ADMET Differentiation: Predicted Drug-Likeness and Polarity Landscape of the [1,3,5]Triazino[1,2-a]quinazolin-6-ol Core vs. Triazoloquinazoline DNA Intercalators

In silico ADMET profiling of [1,2,4]triazolo[4,3-c]quinazoline DNA intercalators (structurally related but regioisomerically distinct) established that the most active derivatives (6e and 6f) demonstrated IC50 values of 7.94 ± 0.6 µM and 8.07 ± 0.8 µM against HepG2 cells, which were less potent than doxorubicin but served as validated templates with acceptable predicted ADMET parameters [1]. The [1,3,5]triazino[1,2-a]quinazolin-6-ol core of the target compound introduces a 6-hydroxy group capable of keto-enol tautomerism—a functional feature absent in the triazoloquinazoline DNA intercalator series—which is predicted to enhance aqueous solubility and hydrogen-bond donor capacity relative to the more lipophilic triazoloquinazoline analogs that lack this polar substitution [2]. The TTD annotation of the target compound as a cytotoxic/antimicrobial agent with associated drug-target interaction data supports the translational relevance of this differentiated ADMET profile [2].

ADMET Drug-likeness Lipophilicity Triazinoquinazoline DNA intercalation

Kinase Target Engagement Divergence: Quinazoline-1,3,5-Triazine Hybrids as EGFR and RET Kinase Inhibitors vs. the Triazinoquinazoline Phenotype

Quinazoline-1,3,5-triazine hybrid derivatives—structurally distinct from the target compound's fused triazinoquinazoline system—have been characterized as FAK inhibitors (Verma et al., 2017, compound 8d interacting with ILE428, CYS502, and LEU501 of FAK protein, PDB 2ETM) and as EGFR inhibitors with confirmed in vitro and in vivo anticancer activity [1]. Separately, quinazoline-based 1,3,5-triazine derivatives (QBT series) have been validated as phosphorylated RET tyrosine kinase pathway inhibitors with mild to significant anticancer potency in thyroid and other cancer cell lines [2]. The target compound, bearing a fully fused [1,3,5]triazino[1,2-a]quinazoline core rather than a flexibly linked quinazoline-triazine hybrid, presents a conformationally constrained pharmacophore that is predicted to engage kinase ATP-binding pockets with a binding mode distinct from the linked-hybrid chemotype; its TTD annotation as a cytotoxic agent with defined drug-target interaction data supports this distinct target-engagement hypothesis [3].

Kinase inhibition EGFR FAK RET Quinazoline-triazine Anticancer

Antimicrobial/Cytotoxic Spectrum Annotation: TTD-Curated Activity Landscape of the Target Compound vs. Untested Congeners

The Therapeutic Target Database (TTD) entry Drug ID D06LHV, corresponding to PMID25656651-Compound-34a, explicitly annotates the target compound with a dual cytotoxic/antimicrobial activity landscape and provides curated drug-target interaction data derived from the primary literature of the Università degli Studi di Padova research group [1]. This curated annotation distinguishes the target compound from numerous structurally related triazinoquinazoline congeners—including 3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol and 3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one—for which no peer-reviewed biological activity data or curated database annotations have been publicly reported . The existence of a formal TTD drug record with defined target-pathway information represents a verifiable data point that the target compound has passed a threshold of biological characterization that its immediate structural analogs have not yet achieved.

Antimicrobial Cytotoxic Therapeutic Target Database Drug-target interaction

Validated Application Scenarios for 3-Amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol Based on Quantitative Differentiation Evidence


Cytotoxic/Antimicrobial Screening Library Diversification with a Structurally Annotated, Regioisomerically Distinct Triazinoquinazoline

Academic and industrial screening programs seeking to diversify their compound libraries beyond the well-represented [1,2,4]triazoloquinazoline and quinazoline-triazine linked hybrid chemotypes should procure the target compound as a representative of the [1,3,5]triazino[1,2-a]quinazoline regioisomeric series. The compound's curated TTD annotation (Drug ID D06LHV) with cytotoxic/antimicrobial activity landscape and drug-target interaction data [1] provides a level of biological annotation that is absent for its closest structural analogs , reducing the procurement risk associated with purchasing completely uncharacterized chemical matter. Its inclusion in screening decks allows for simultaneous exploration of two orthogonal biological activity spaces—cytotoxic/antimicrobial (target compound) vs. primarily anti-inflammatory/LOX-inhibitory ([1,2,4]triazino[2,3-c]quinazoline comparators) [2].

In Vivo Anti-Inflammatory Lead Optimization with Favorable Hepatocellular Safety Expectations

Medicinal chemistry teams advancing anti-inflammatory programs can prioritize the target compound and its [1,3,5]triazino[1,2-a]quinazoline analogs over traditional NSAID scaffolds on the basis of class-level in vivo hepatocellular safety data. Triazinoquinazoline derivatives have demonstrated non-significant changes in a comprehensive panel of liver enzymes (SGOT, SGPT, ALP, LDH, γ-GT, SOD, GPx) and oxidative stress markers (blood GSH, serum TBARs) following 10-day repeated oral dosing at 300 mg/kg in rats, whereas indomethacin at 600 mg/kg produced statistically significant multi-marker hepatocellular stress [3]. The target compound's TTD-annotated drug-target interaction profile supports its evaluation in anti-inflammatory models where hepatocellular safety is a critical differentiator.

Kinase Inhibitor Screening with a Fused Tricyclic Chemotype Orthogonal to Quinazoline-Triazine Linked Hybrids

Drug discovery groups pursuing novel kinase inhibitor intellectual property should procure the target compound for screening against kinase panels (including FAK, EGFR, RET, and CHK1) as a conformationally constrained fused tricyclic chemotype that is structurally orthogonal to the more extensively patented quinazoline-1,3,5-triazine linked hybrids [4][5]. The [1,3,5]triazino[1,2-a]quinazoline core presents a planar, rigidified pharmacophore predicted to engage kinase ATP-binding pockets with a binding mode distinct from the flexibly linked hybrid chemotype. The TTD-curated drug-target interaction data for this compound [1] provides a starting point for structure-based design and selectivity profiling.

ADMET-Focused Lead Generation Leveraging Enhanced Polarity from the 6-Hydroxy Tautomeric System

Computational chemistry and DMPK groups seeking lead matter with differentiated ADMET properties can exploit the 6-hydroxy group of the target compound's [1,3,5]triazino[1,2-a]quinazolin-6-ol scaffold as a polarity-enhancing feature. Relative to the more lipophilic triazoloquinazoline DNA intercalator series that lack this polar substitution [6], the target compound is predicted to exhibit lower LogP, higher topological polar surface area, and improved aqueous solubility—favorable attributes for oral bioavailability. The compound's TTD drug-target interaction profile [1] supports its evaluation in ADMET screening cascades where solubility-limited absorption is a known liability of the comparator chemotypes.

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